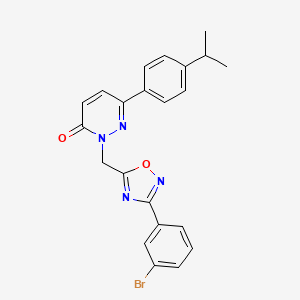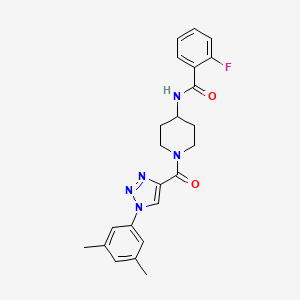
N-(1-(1-(3,5-二甲基苯基)-1H-1,2,3-三唑-4-羰基哌啶-4-基)-2-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide” is a complex organic compound. It contains several functional groups including a triazole, a piperidine, and a benzamide . The compound is likely to be used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps. The piperidine ring could potentially be formed via cyclization of 1,2-diamine derivatives . The triazole group could be introduced via a Suzuki–Miyaura coupling . The benzamide group could be introduced via a reaction with the appropriate carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The piperidine ring provides a cyclic structure, while the triazole and benzamide groups introduce additional complexity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the Suzuki–Miyaura coupling could be used to introduce additional functional groups . The compound could also potentially undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the piperidine ring could potentially influence the compound’s solubility and reactivity .科学研究应用
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
This compound has been investigated as a TAAR1 agonist . TAAR1 is a receptor involved in modulating neurotransmitter release, particularly dopamine. The compound, specifically AP163 , displayed significant agonistic activity for TAAR1 with an EC50 ranging from 0.033 to 0.112 μM. In vivo studies using a dopamine transporter knockout (DAT-KO) rat model demonstrated that AP163 effectively reduced hyperlocomotion associated with increased dopaminergic function, making it a potential lead for novel treatments related to disorders like schizophrenia .
Suzuki–Miyaura Coupling Reagents
While not directly related to the compound’s biological activity, it’s worth noting that the piperidine core in this molecule could serve as a valuable building block for Suzuki–Miyaura cross-coupling reactions. Such reactions are widely used for carbon–carbon bond formation and can be applied to create more complex structures .
1,2,4-Oxadiazoles as Anti-Infective Agents
Although not explicitly studied for this compound, the presence of the 1,2,4-oxadiazole moiety suggests potential applications in the field of anti-infective agents. Researchers have explored 1,2,4-oxadiazoles for their antimicrobial properties. Further investigations could reveal whether this compound exhibits any relevant activity .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[1-[1-(3,5-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2/c1-15-11-16(2)13-18(12-15)29-14-21(26-27-29)23(31)28-9-7-17(8-10-28)25-22(30)19-5-3-4-6-20(19)24/h3-6,11-14,17H,7-10H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOBHDKBSJQCDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2720190.png)

![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2720196.png)
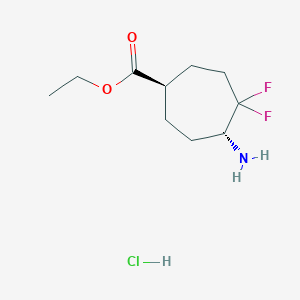
![5-Fluoro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2720198.png)
![2-(sec-butylthio)-5-(4-hydroxy-3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2720200.png)
![(4Ar,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid](/img/structure/B2720201.png)
![N-benzyl-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2720202.png)
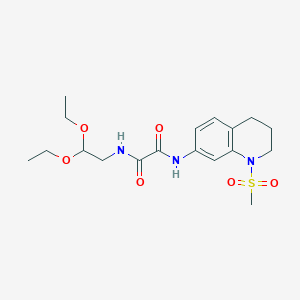
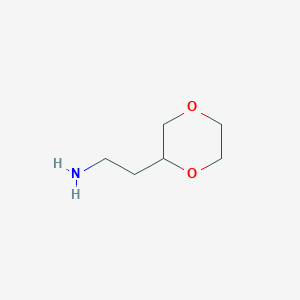
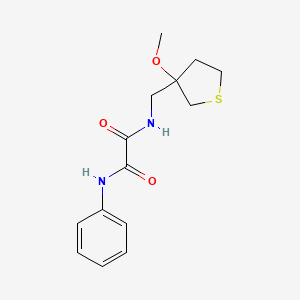
![N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2720207.png)
![2-[(4-Fluorophenyl)sulfinyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2720211.png)
